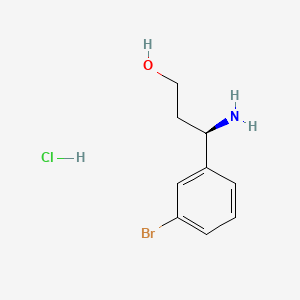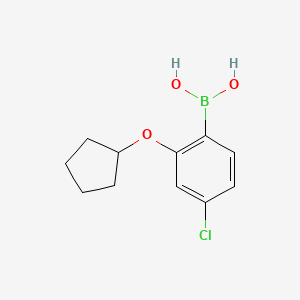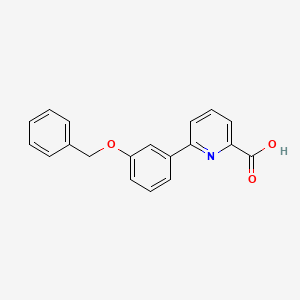
2-(4-Pyridylethyl)thiopropyltrimethoxysilane
カタログ番号 B597904
CAS番号:
198567-47-4
分子量: 301.48 g/mol
InChIキー: MQGPKQPSPLQBBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is a chemical compound with the molecular formula C13H23NO3SSi . It is also known by other names such as 3-(4-Pyridylethyl)Thiopropyltrimethoxysilane and 4-(2-{[1-(TRIMETHOXYSILYL)PROPAN-2-YL]SULFANYL}ETHYL)PYRIDINE .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3 . The Canonical SMILES representation is: CC(CSi(OC)OC)SCCC1=CC=NC=C1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 301.48 g/mol . It has a boiling point of 160-2ºC/0.2mmHg . The density of this compound is 1.09 .科学的研究の応用
Enhancement of Material Properties
- Transdermal Penetration Enhancer : α-(2-(4-Pyridyl)ethyl)-polydimethylsiloxane (Py-PDMS) and its derivative α-(2-(1-methyl-4-pyridinio)ethyl)-polydimethylsiloxane (MePy-PDMS) were synthesized and evaluated for their ability to enhance drug penetration through the skin. MePy-PDMS showed effective enhancing activity by increasing the partition coefficient of the drug into the stratum corneum, demonstrating potential in transdermal therapeutic systems (Aoyagi et al., 1992).
Facilitation of Complex Chemical Syntheses
- Selective Nanoshaving of Self-Assembled Monolayers : Research involving 2-(4-pyridylethyl)triethoxysilane demonstrated the capability for selective nanoshaving of its self-assembled monolayers on silicon oxide surfaces. This process involves mechanically breaking molecular bonds at the alkoxy-silane bond, allowing for precise surface modifications at the nanoscale. This application underscores the potential of using this compound in the creation of tailored nanoscale materials and devices (Rosa et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE involves the reaction of 2-(4-pyridyl)ethanethiol with trimethoxysilane in the presence of a catalyst.", "Starting Materials": [ "2-(4-pyridyl)ethanethiol", "trimethoxysilane", "catalyst" ], "Reaction": [ "Add 2-(4-pyridyl)ethanethiol to a reaction flask", "Add trimethoxysilane to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by column chromatography or recrystallization" ] } | |
CAS番号 |
198567-47-4 |
分子式 |
C13H23NO3SSi |
分子量 |
301.48 g/mol |
IUPAC名 |
trimethoxy-[2-(2-pyridin-4-ylethylsulfanyl)propyl]silane |
InChI |
InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3 |
InChIキー |
MQGPKQPSPLQBBD-UHFFFAOYSA-N |
SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
正規SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-Boc-3-ethylmorpholine-3-carboxylic Acid
1205749-44-5
2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline
1337882-44-6




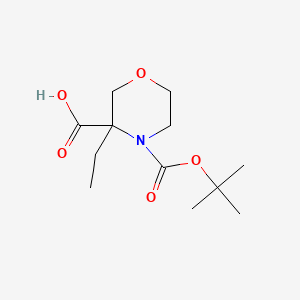
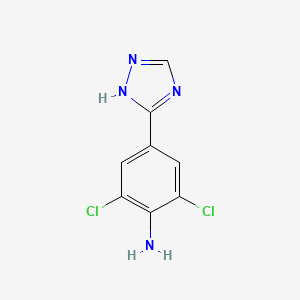
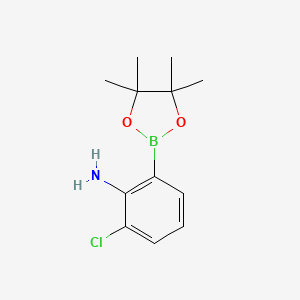





![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)
